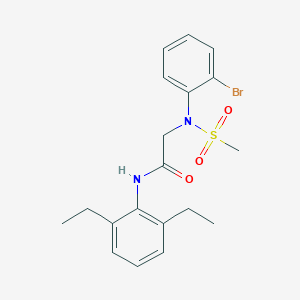![molecular formula C16H17ClN2O4S B3552008 N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3552008.png)
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide
Vue d'ensemble
Description
N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide, commonly known as CGP 49823, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists and has been found to have various biochemical and physiological effects.
Mécanisme D'action
CGP 49823 acts as an N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide receptor antagonist, which means that it blocks the activity of this compound receptors in the brain. This compound receptors are involved in various physiological processes, including learning and memory. By blocking these receptors, CGP 49823 can prevent the overactivation of neurons, which can lead to cell death and neurodegeneration.
Biochemical and Physiological Effects
CGP 49823 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. CGP 49823 has also been found to reduce the production of pro-inflammatory cytokines, which can contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CGP 49823 has several advantages for lab experiments. It is a highly specific N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide receptor antagonist, which means that it can be used to selectively block the activity of these receptors without affecting other neurotransmitter systems. CGP 49823 is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of CGP 49823 is that it can be challenging to synthesize, which can make it difficult to obtain in large quantities for experiments.
Orientations Futures
There are several future directions for the use of CGP 49823 in scientific research. One potential application is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. CGP 49823 has also been found to have potential applications in the treatment of chronic pain and addiction. Further research is needed to explore these potential applications fully. Another future direction for the use of CGP 49823 is in the development of new N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide receptor antagonists with improved pharmacological properties.
Applications De Recherche Scientifique
CGP 49823 has been extensively studied for its potential applications in scientific research. It has been found to have neuroprotective effects and has been used in studies related to Alzheimer's disease, Parkinson's disease, and other neurological disorders. CGP 49823 has also been used in studies related to pain management, addiction, and depression.
Propriétés
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-18-16(20)11-19(13-5-3-12(17)4-6-13)24(21,22)15-9-7-14(23-2)8-10-15/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIJMUYYMIUUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-bromo-5-chloro-4-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B3551929.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3551947.png)
![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3551950.png)

![N~1~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3551967.png)
![N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3551969.png)

![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B3551984.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B3551991.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B3551998.png)

![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3552019.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B3552022.png)
![4-ethyl-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3552023.png)